molecular formula C19H21N3 B5513034 2-amino-4-(2,5-dimethylphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile

2-amino-4-(2,5-dimethylphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile

Cat. No. B5513034
M. Wt: 291.4 g/mol
InChI Key: QSOJMYVTHQOBJO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of structurally related cyclohepta[b]pyridine-3-carbonitrile derivatives involves multistep chemical reactions, often utilizing specific catalysts or conditions to achieve the desired molecular architecture. For instance, microwave irradiation has been employed to synthesize 2-amino-5,6,7,8-tetrahydro-5-oxo-4-aryl-7,7-dimethyl-4H-benzo-[b]-pyran-3-carbonitrile derivatives efficiently without the need for solvents or catalysts (Tu et al., 2002).

Molecular Structure Analysis

The molecular structure of similar compounds has been determined using X-ray diffraction techniques, revealing intricate details about the arrangement of atoms and bonds. For example, the crystal structure of 2-amino-7,7-dimethyl-5-oxo-4-(pyridin-4-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile hemihydrate has been elucidated, showcasing the monoclinic space group and specific unit cell dimensions that provide insights into the molecular conformation (Sharma et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of cyclohepta[b]pyridine-3-carbonitrile derivatives encompasses a range of reactions, including alkylation, condensation, and multicomponent reactions. These processes not only modify the molecular structure but also introduce functional groups that significantly influence the compound's chemical properties. For instance, the reactivity towards various reagents and the synthesis of related derivatives highlight the versatility of these compounds in chemical synthesis (Elkholy & Morsy, 2006).

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound and its derivatives have been synthesized through various methods, including the reaction of cyclohexanone with 2-benzylidenemalononitrile in the presence of ammonium acetate, showcasing the compound's reactivity towards different reagents like DMF-DMA, carbon disulfide, urea, and others. These processes highlight the versatility and potential for creating a range of derivatives with varying properties and applications (Elkholy & Morsy, 2006).

  • Structural analysis of a related compound through X-ray crystallography has provided insights into its molecular configuration, demonstrating its potential active form and the significance of its crystal packing, which is stabilized by intermolecular hydrogen bond interactions. Such studies are crucial for understanding the chemical and physical properties of these compounds (Ganapathy, Jayarajan, Vasuki, & Sanmargam, 2015).

Catalyzed Synthesis

  • Research has described the synthesis of new tricyclic compounds catalyzed by DMAP, indicating the importance of catalyst choice in the synthesis of complex heterocyclic compounds. This highlights the role of catalysis in enhancing reaction efficiency and expanding the chemical diversity of synthesized compounds (Khashi, Davoodnia, & Rao Lingam, 2015).

Antimicrobial Activity

  • Some derivatives synthesized from related compounds have been tested for antimicrobial activity, offering potential applications in the development of new antimicrobial agents. This research direction underscores the importance of heterocyclic compounds in pharmaceutical research and their potential to address challenges in treating microbial infections (El-Essawy, Hawatta, Abdel-Megied, & El-Sherbeny, 2010).

Novel Synthesis Methods

  • The development of novel multicomponent synthesis methods catalyzed by ionic liquids supported on functionalized nanosilica illustrates the innovative approaches being explored for the efficient synthesis of pyridine-pyrimidines and their derivatives. Such methodologies emphasize the role of advanced materials and catalysts in synthesizing complex molecules (Rahmani, Mohammadpoor‐Baltork, Khosropour, Moghadam, Tangestaninejad, & Mirkhani, 2018).

properties

IUPAC Name

2-amino-4-(2,5-dimethylphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3/c1-12-8-9-13(2)15(10-12)18-14-6-4-3-5-7-17(14)22-19(21)16(18)11-20/h8-10H,3-7H2,1-2H3,(H2,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSOJMYVTHQOBJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=C(C(=NC3=C2CCCCC3)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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